(R)-2-aminononane
Overview
Description
®-2-aminononane is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-aminononane typically involves the reduction of the corresponding nitrile or amide. One common method is the catalytic hydrogenation of 2-aminononanenitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Another method involves the reductive amination of 2-nonanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is typically performed in an organic solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of ®-2-aminononane may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-aminononane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
®-2-aminononane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in the investigation of amine metabolism.
Industry: ®-2-aminononane is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-aminononane involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminononane: The enantiomer of ®-2-aminononane, which has the opposite chiral configuration.
2-aminodecane: A similar compound with a longer carbon chain.
2-aminooctane: A similar compound with a shorter carbon chain.
Uniqueness
®-2-aminononane is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2R)-nonan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIFCUEJWCQQL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628461 | |
Record name | (2R)-Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74069-74-2 | |
Record name | (2R)-Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Aminononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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